molecular formula C19H15FN2O3S B3669748 N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B3669748
M. Wt: 370.4 g/mol
InChI Key: VWMXBWVJHJXGNZ-YBEGLDIGSA-N
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Description

N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorophenyl group and a thiazolidinone ring in its structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 2-fluoroaniline with a thiazolidinone derivative. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Moderate temperatures (50-80°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process may include:

    Purification: Techniques like recrystallization or chromatography to isolate the desired product.

    Quality Control: Analytical methods such as HPLC or NMR to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent for treating infections or inflammatory diseases.

    Industry: Utilized in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiazolidinone ring could contribute to the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and diverse biological activities.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, known for their enhanced pharmacological properties.

Uniqueness

N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide stands out due to the combination of a fluorophenyl group and a thiazolidinone ring, which may confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5Z)-5-[(3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-12-5-4-6-13(9-12)10-16-18(24)22(19(25)26-16)11-17(23)21-15-8-3-2-7-14(15)20/h2-10H,11H2,1H3,(H,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMXBWVJHJXGNZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

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